Cas no 2228242-04-2 (1-(2-bromoethyl)-4-ethoxy-2-methylbenzene)

1-(2-bromoethyl)-4-ethoxy-2-methylbenzene is a versatile organic compound characterized by a bromoethyl substituent, an ethoxy group, and a methyl group on the benzene ring. This compound exhibits excellent solubility in organic solvents, making it suitable for various synthetic applications. Its unique structure endows it with potential for use in pharmaceuticals, agrochemicals, and materials science.
1-(2-bromoethyl)-4-ethoxy-2-methylbenzene structure
2228242-04-2 structure
Product Name:1-(2-bromoethyl)-4-ethoxy-2-methylbenzene
CAS No:2228242-04-2
MF:C11H15BrO
MW:243.140202760696
CID:5800869
PubChem ID:165679430
Update Time:2025-06-18

1-(2-bromoethyl)-4-ethoxy-2-methylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene
    • EN300-1917034
    • 2228242-04-2
    • Inchi: 1S/C11H15BrO/c1-3-13-11-5-4-10(6-7-12)9(2)8-11/h4-5,8H,3,6-7H2,1-2H3
    • InChI Key: OKXPBZCHRKLNLJ-UHFFFAOYSA-N
    • SMILES: BrCCC1C=CC(=CC=1C)OCC

Computed Properties

  • Exact Mass: 242.03063g/mol
  • Monoisotopic Mass: 242.03063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 9.2Ų

1-(2-bromoethyl)-4-ethoxy-2-methylbenzene Pricemore >>

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Additional information on 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene

Professional Introduction to Compound with CAS No. 2228242-04-2 and Product Name: 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene

The compound 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene, identified by its CAS number 2228242-04-2, is a significant molecule in the field of pharmaceutical chemistry and organic synthesis. Its unique structural features, characterized by a bromoethyl side chain, an ethoxy group, and a methyl substituent on a benzene ring, make it a versatile intermediate in the development of various bioactive molecules. This introduction explores the compound's chemical properties, potential applications, and recent advancements in research that highlight its importance in modern medicinal chemistry.

Chemically, 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene belongs to the class of aromatic compounds with aliphatic substitutions. The presence of a bromoethyl group at the para position relative to the ethoxy group introduces reactivity that is highly valuable in synthetic chemistry. The methyl group further influences the electronic distribution of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. These characteristics make the compound a valuable building block for constructing more complex molecular architectures.

In recent years, there has been growing interest in leveraging such substituted benzenes for the development of novel therapeutic agents. The bromoethyl side chain, in particular, provides a handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions are pivotal in forming carbon-carbon bonds and have been extensively used in drug discovery to create diverse libraries of compounds. The ethoxy and methyl groups also contribute to the compound's solubility and metabolic stability, which are critical factors in pharmaceutical design.

One of the most compelling applications of 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene is in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, researchers have utilized this compound as a precursor in developing kinase inhibitors, which play a crucial role in treating cancers and inflammatory diseases. The bromoethyl group allows for easy introduction of polar or charged moieties, enabling fine-tuning of binding interactions with protein targets. Additionally, the methoxy and ethoxy groups can be modified to enhance selectivity and reduce off-target effects.

Recent studies have also explored the use of 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene in materials science, particularly in the synthesis of organic semiconductors and liquid crystals. The rigid aromatic core combined with functional side chains makes it an excellent candidate for designing molecules with tailored electronic properties. These materials are increasingly important in applications ranging from organic light-emitting diodes (OLEDs) to flexible electronics.

The pharmaceutical industry has been particularly interested in developing derivatives of 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene that exhibit enhanced pharmacological activity. For example, modifications to the bromoethyl group can lead to compounds with improved bioavailability or targeted delivery systems. Furthermore, computational modeling studies have suggested that certain derivatives may interact with biological targets in unique ways, offering new avenues for therapeutic intervention.

From a synthetic chemistry perspective, 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene serves as a versatile intermediate that can be further functionalized through various methodologies. Transition-metal-catalyzed reactions are particularly useful for introducing new substituents while maintaining regioselectivity. This flexibility allows chemists to rapidly explore structural diversity and optimize lead compounds for drug development.

The growing body of research on 1-(2-bromoethyl)-4-ethoxy-2-methylbenzene underscores its significance as a molecular scaffold in modern chemistry. As synthetic techniques continue to evolve, new applications for this compound are likely to emerge, further solidifying its role in both academic research and industrial settings. The ability to precisely modify its structure while retaining key functional properties makes it an indispensable tool for chemists working on cutting-edge therapeutics and materials.

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